(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide is a compound that features an amino group, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of a precursor molecule containing a thioamide and a haloketone to form the thiazole ring
Industrial Production Methods
Industrial production methods for (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving thiazole-containing molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
- (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanol
- (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propylamine
Uniqueness
(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and propanamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H11N3OS |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-10-6(3-12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m0/s1 |
InChI Key |
QDAKEAFVGSNDCP-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=NC(=CS1)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=NC(=CS1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.